Dexibuprofen lysine anhydrous

Description

Properties

IUPAC Name |

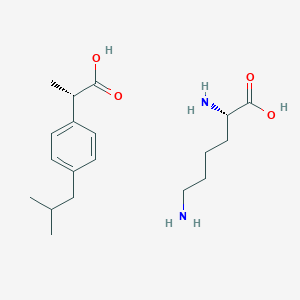

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-PTKYJSHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150405 | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113403-10-4 | |

| Record name | Dexibuprofen lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113403-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexibuprofen lysine anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIBUPROFEN LYSINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Dexibuprofen lysine anhydrous?

An In-Depth Technical Guide to the Mechanism of Action of Dexibuprofen Lysine Anhydrous

Introduction: Deconstructing a Modern NSAID

The therapeutic landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by the pursuit of enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties. Racemic ibuprofen has been a cornerstone of pain and inflammation management for decades. However, drug development has evolved towards isolating pharmacologically active enantiomers to refine therapeutic outcomes. Dexibuprofen, the S(+)-enantiomer of ibuprofen, represents this progression, as it is the component responsible for the vast majority of the drug's anti-inflammatory and analgesic effects.[1][2][3][4]

Further refinement is achieved through advanced formulation strategies. The creation of Dexibuprofen lysine anhydrous is a prime example of chemical engineering designed to overcome the limitations of the parent molecule. By forming a salt with the amino acid L-lysine, the formulation significantly enhances the drug's physicochemical properties, leading to a more rapid onset of action.[][6][7] The 'anhydrous' designation is critical, signifying a formulation engineered for stability and consistent dissolution by preventing the formation of less soluble hydrate crystals.[8]

This guide provides a detailed technical exploration of the dual mechanism of Dexibuprofen lysine anhydrous: the pharmacodynamic action of the dexibuprofen moiety on the cyclooxygenase pathway and the critical pharmacokinetic enhancements conferred by the lysine salt and anhydrous state.

Part 1: Pharmacodynamic Core: The Stereoselective Inhibition of Cyclooxygenase

The anti-inflammatory, analgesic, and antipyretic properties of dexibuprofen are rooted in its ability to interrupt the synthesis of prostaglandins, potent lipid mediators of inflammation and pain.[4]

The Arachidonic Acid Cascade

In response to tissue injury or inflammatory stimuli, phospholipase enzymes release arachidonic acid from cell membranes. This fatty acid serves as the primary substrate for the cyclooxygenase (COX) enzymes, which catalyze its conversion into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly converted by tissue-specific isomerases into various biologically active prostanoids, including Prostaglandin E2 (PGE2), a key mediator of inflammation, pain sensitization, and fever.[4][9][10]

Mechanism of Inhibition: Targeting COX-1 and COX-2

Dexibuprofen exerts its therapeutic effect by competitively inhibiting the active site of both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to PGH2.[9]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions. It synthesizes prostaglandins that protect the gastric mucosa, regulate renal blood flow, and mediate platelet aggregation. Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[4][10]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory cytokines and other pathological stimuli. Its upregulation at sites of inflammation leads to a surge in pro-inflammatory prostaglandin production.[4][10]

Dexibuprofen, like its parent compound ibuprofen, is classified as a non-selective COX inhibitor, as it inhibits both isoforms.[11] The therapeutic anti-inflammatory effects are primarily derived from COX-2 inhibition, while adverse effects like potential gastric irritation stem from concurrent COX-1 inhibition.

Caption: Inhibition of COX-1 and COX-2 by Dexibuprofen.

The Significance of Stereoselectivity

Ibuprofen is a chiral molecule that exists as a racemic (1:1) mixture of two enantiomers: S(+)-ibuprofen (dexibuprofen) and R(-)-ibuprofen. Extensive research has demonstrated that the S-enantiomer is responsible for virtually all the COX-inhibitory activity.[1] While the R-enantiomer is largely inactive, it can undergo partial metabolic conversion to the active S-form in vivo.[1] By using only the purified dexibuprofen enantiomer, the therapeutic dose can be halved compared to racemic ibuprofen, potentially reducing metabolic load and off-target effects.[12][13]

Part 2: Pharmacokinetic Optimization: The Role of Lysine and Anhydrous Form

The clinical effectiveness of a drug is not solely dependent on its pharmacodynamic interaction with a target. Its ability to reach that target in a sufficient concentration and in a timely manner—its pharmacokinetics—is equally critical. The formulation of dexibuprofen as a lysine salt in an anhydrous state is a deliberate strategy to optimize its pharmacokinetic profile.

Lysine Salt: Accelerating Dissolution and Absorption

Dexibuprofen is a weakly acidic molecule with poor water solubility, a characteristic that can limit its dissolution rate in the gastrointestinal tract and delay its absorption. Converting an acidic drug into a salt is a common and highly effective strategy to overcome this limitation.[7][14]

-

Increased Aqueous Solubility : The ionic interaction between the acidic dexibuprofen molecule and the basic amino acid L-lysine creates a salt that is significantly more water-soluble than the free acid form.[1][15]

-

Enhanced Dissolution Rate : According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its solubility. The higher solubility of dexibuprofen lysine results in a much faster dissolution in the gastric fluid.[14]

-

Rapid Absorption and Onset of Action : This accelerated dissolution leads to faster absorption of the drug into the bloodstream.[16] Clinical studies have demonstrated that ibuprofen lysine formulations achieve a significantly shorter Tmax (time to reach maximum plasma concentration) compared to standard ibuprofen acid, translating to a more rapid onset of analgesic relief.[17] Studies show ibuprofen lysine is completely absorbed, indicating excellent bioavailability.[16]

Anhydrous Form: Ensuring Stability and Performance

The term 'anhydrous' signifies the absence of water in the drug's crystal lattice structure. This is a critical quality attribute for formulation stability and performance.

-

Preventing Hydrate Formation : Many drug substances can exist in different crystalline forms, including hydrates, where water molecules are incorporated into the crystal lattice. Hydrates often exhibit lower solubility and slower dissolution rates than their anhydrous counterparts.[8]

-

Ensuring Therapeutic Consistency : By manufacturing and storing the drug in its anhydrous form, the risk of conversion to a less soluble hydrate upon exposure to humidity is minimized. This ensures that the rapid dissolution profile, and by extension the fast onset of action, remains consistent from batch to batch and throughout the product's shelf life.[8]

Part 3: Experimental Validation Frameworks

The mechanistic claims described above can be substantiated through a series of well-defined in vitro and physicochemical experiments. The following protocols provide a template for the validation of dexibuprofen's activity and the performance of its lysine salt formulation.

Experimental Protocol 1: In Vitro COX Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of dexibuprofen against human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Reagents and Materials : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, assay buffer, test compound (Dexibuprofen), and reference compounds (e.g., Ibuprofen, Celecoxib).

-

Compound Preparation : Prepare a stock solution of Dexibuprofen in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.01 nM to 100 µM).

-

Enzyme Reaction : In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction : Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Detection : After a fixed incubation period (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin produced using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticipated Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Dexibuprofen | ~15 | ~35 | ~0.43 |

| Ibuprofen (Racemic) | ~12 | ~30 | ~0.40 |

| Celecoxib | >100 | ~0.04 | >2500 |

Note: IC₅₀ values are illustrative and can vary based on specific assay conditions.

Experimental Protocol 2: Comparative Dissolution Rate Study

Objective: To compare the dissolution rate of Dexibuprofen Lysine Anhydrous with that of Dexibuprofen free acid.

Methodology:

-

Apparatus : USP Dissolution Apparatus 2 (Paddle Method).

-

Dissolution Medium : 900 mL of a simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.

-

Procedure :

-

Place a single dose equivalent of Dexibuprofen Lysine Anhydrous or Dexibuprofen free acid into each dissolution vessel.

-

Begin paddle rotation at a specified speed (e.g., 75 RPM).

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh medium.

-

Filter the samples immediately.

-

-

Analysis : Analyze the concentration of dissolved dexibuprofen in each sample using a validated HPLC-UV method.

-

Data Presentation : Plot the percentage of drug dissolved against time for each formulation.

Caption: Drug development workflow for an enhanced NSAID formulation.

Conclusion

The mechanism of action of Dexibuprofen lysine anhydrous is a sophisticated interplay of pharmacodynamics and pharmacokinetics. The core therapeutic effect is driven by the dexibuprofen moiety, the active S(+)-enantiomer that non-selectively inhibits COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins responsible for pain, inflammation, and fever. This targeted pharmacodynamic action is significantly enhanced by the formulation chemistry. The use of a lysine salt dramatically improves the drug's solubility and dissolution rate, facilitating rapid absorption and a quicker onset of clinical effects. The anhydrous nature of the formulation ensures the stability and consistency of this enhanced pharmacokinetic profile. This integrated approach results in a potent, reliable, and fast-acting NSAID tailored for the effective management of acute pain and inflammation.

References

-

Lysine in Pharmaceutical Applications: From Intermediates to Active Ingredients . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Dexibuprofen | C13H18O2 | CID 39912 - PubChem . National Institutes of Health. Available from: [Link]

-

What is the mechanism of Dexibuprofen? - Patsnap Synapse . Patsnap Synapse. Available from: [Link]

-

Merck's faster acting and more potent formulation relieves headache pain better than ibuprofen - | BioWorld . BioWorld. Available from: [Link]

-

Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers - PubMed . National Institutes of Health. Available from: [Link]

-

Dexibuprofen Action Pathway - PathWhiz . PathWhiz. Available from: [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology . Pharmaceutical Technology. Available from: [Link]

-

The effects and safety of dexibuprofen compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC - NIH . National Institutes of Health. Available from: [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges . European Pharmaceutical Review. Available from: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. Available from: [Link]

-

Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed . National Institutes of Health. Available from: [Link]

-

Is Dexibuprofen Better Than Ibuprofen - Blog - Xi'an Sonwu Biotech Co., Ltd. Xi'an Sonwu Biotech Co., Ltd. Available from: [Link]

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? . Oxford Academic. Available from: [Link]

-

Comparison of safety, efficacy and tolerability of dexibuprofen and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed . National Institutes of Health. Available from: [Link]

-

Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers. | Semantic Scholar . Semantic Scholar. Available from: [Link]

-

Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of ibuprofen lysine in man - PubMed . National Institutes of Health. Available from: [Link]

-

What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama . Pharma Drama. Available from: [Link]

-

Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of ibuprofen lysine in man . Wiley Online Library. Available from: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC . National Institutes of Health. Available from: [Link]

-

Nonsteroidal anti-inflammatory drug - Wikipedia . Wikipedia. Available from: [Link]

-

(IUCr) Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy . International Union of Crystallography. Available from: [Link]

-

Ibuprofen - Wikipedia . Wikipedia. Available from: [Link]

-

The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine . Stanford Medicine. Available from: [Link]

Sources

- 1. Dexibuprofen lysine (141505-32-0) for sale [vulcanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Dexibuprofen | C13H18O2 | CID 39912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bjcardio.co.uk [bjcardio.co.uk]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. PathWhiz [pathbank.org]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. The effects and safety of dexibuprofen compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of safety, efficacy and tolerability of dexibuprofen and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Ibuprofen - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of ibuprofen lysine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. | BioWorld [bioworld.com]

Dexibuprofen lysine anhydrous chemical structure and properties

An In-depth Technical Guide to Dexibuprofen Lysine Anhydrous

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of dexibuprofen lysine anhydrous, the pharmacologically active S-(+)-enantiomer of ibuprofen formulated as a lysine salt. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, synthesis, analytical methodologies, and pharmacological profile. The narrative emphasizes the causality behind its design and the scientific principles validating its use.

Introduction: Rationale for an Enantiomerically Pure Salt Form

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is traditionally administered as a racemic mixture of its two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen. However, extensive research has demonstrated that the anti-inflammatory and analgesic properties are almost exclusively attributable to the S-(+)-enantiomer, known as dexibuprofen.[1][2][3] The R-(-)-enantiomer is largely inactive, though it undergoes partial, inefficient conversion to the S-form in vivo.[4]

The development of dexibuprofen as a single-enantiomer drug was driven by the goal of optimizing therapy by administering only the active moiety. This approach offers several advantages, including a reduced metabolic load and the potential for a lower effective dose compared to the racemic mixture.[5][6]

The further formulation of dexibuprofen as a lysine salt (dexibuprofen lysine) addresses a key physicochemical challenge of the parent molecule: its poor water solubility. By forming a salt with the amino acid L-lysine, the resulting compound exhibits significantly enhanced aqueous solubility.[4] This property is critical for oral dosage forms, as it can facilitate faster dissolution in the gastrointestinal tract, leading to more rapid absorption and a quicker onset of therapeutic action.[4] This guide focuses specifically on the anhydrous form of this salt.

Chemical Structure and Physicochemical Properties

Molecular Structure and Composition

Dexibuprofen lysine is the salt formed between the acidic S-(+)-2-(4-(2-methylpropyl)phenyl)propanoic acid (dexibuprofen) and the basic amino acid (2S)-2,6-diaminohexanoic acid (L-lysine). The compound is formed via an ionic bond between the carboxylate group of dexibuprofen and the protonated amino groups of lysine.

-

IUPAC Name: (2S)-2,6-diaminohexanoic acid; (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid[4][]

-

Molecular Weight (Anhydrous): 352.48 g/mol [1]

The diagram below illustrates the ionic interaction between the two chiral molecules.

Caption: Ionic bond in Dexibuprofen Lysine.

Physicochemical Data

The conversion of dexibuprofen into its lysine salt dramatically alters its physical properties, particularly solubility, which is a key determinant of its biopharmaceutical performance.

| Property | Value | Significance | Reference |

| Appearance | White crystalline solid/powder | Standard presentation for a pharmaceutical salt. | [4][8] |

| Solubility | High water solubility; Soluble in DMSO | Enhanced aqueous solubility compared to dexibuprofen free acid is the primary advantage, potentially leading to faster dissolution and absorption. | [4][] |

| Melting Point | Approx. 180-182°C | A defined melting point is indicative of crystalline purity. Note: This may refer to the monohydrate form in some sources. | [] |

Synthesis and Manufacturing Principles

The production of dexibuprofen lysine anhydrous is fundamentally a process of chiral resolution, where the desired S-enantiomer is selectively separated from a racemic mixture of ibuprofen.

Diastereomeric Salt Resolution

The core principle involves reacting racemic (R,S)-ibuprofen with a single enantiomer of a chiral base, in this case, (S)-lysine. This reaction forms a mixture of two diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine. Because diastereomers have different physicochemical properties, including solubility, they can be separated by fractional crystallization.

The process generally follows these steps:

-

Salt Formation: Racemic ibuprofen and (S)-lysine are dissolved in a suitable aqueous-organic solvent system, such as an ethanol-water mixture.[9][10]

-

Selective Crystallization: The conditions (e.g., temperature, solvent ratio) are controlled to create a supersaturated solution from which the less soluble diastereomer, (S)-ibuprofen-(S)-lysine, preferentially crystallizes.

-

Isolation: The crystalline (S,S) salt is isolated via filtration or centrifugation.[9][10]

-

Drying: The isolated salt is dried under controlled conditions to yield the final product. The use of a solvent system with a low water concentration (e.g., <5% v/v water in ethanol) is crucial for obtaining the anhydrous form. Higher water concentrations typically lead to the crystallization of the monohydrate.[9]

Caption: Synthesis workflow for Dexibuprofen Lysine.

Analytical Methodologies

Robust and validated analytical methods are essential for ensuring the purity, potency, and stability of dexibuprofen lysine. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.

Protocol: RP-HPLC for Quantification and Stability Testing

This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and any synthesis-related impurities.

Objective: To quantify dexibuprofen in bulk material, pharmaceutical dosage forms, and human serum.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Hibar® μBondapak® C18 column or equivalent (e.g., 4.6 x 250mm, 5µm).[11]

-

Mobile Phase: A mixture of Acetonitrile, Buffer (e.g., 0.1M Acetic Acid), in a typical ratio like 65:35 v/v, adjusted for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.[11]

-

Sample Preparation:

-

Bulk/Dosage Form: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Human Serum: Requires a protein precipitation step (e.g., with acetonitrile) followed by centrifugation, with the supernatant being injected.

-

-

Validation (per ICH Guidelines):

-

Linearity: Establish a linear relationship between concentration and peak area (correlation coefficient > 0.999).

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo or serum matrix. Recoveries should be within 98-102%.[11]

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should typically be <2%.

-

Specificity/Forced Degradation: Subject the drug to stress conditions (acidic and basic hydrolysis, oxidation, heat). The method must demonstrate that degradation product peaks do not interfere with the main dexibuprofen peak.[11]

-

Caption: Workflow for RP-HPLC analysis.

Pharmacological Profile

Mechanism of Action

Dexibuprofen's therapeutic effects stem from its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][12] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3]

-

Anti-inflammatory and Analgesic Effects: COX-2 is an inducible enzyme that is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins like PGE₂. By inhibiting COX-2, dexibuprofen reduces PGE₂ levels, thereby attenuating the inflammatory cascade, decreasing vasodilation and edema, and reducing the sensitization of nociceptors (pain receptors).[3][12] Dexibuprofen exhibits some selectivity for COX-2, which may contribute to its favorable gastrointestinal safety profile.[3]

-

Antipyretic Effect: During a fever, pyrogens trigger the production of cytokines in the central nervous system (CNS). These cytokines induce COX-2, which increases PGE₂ synthesis in the hypothalamus. PGE₂ then acts to elevate the hypothalamic set point for body temperature. Dexibuprofen crosses the blood-brain barrier and inhibits CNS COX-2, reducing PGE₂ levels and restoring the normal temperature set point.[12]

Caption: Dexibuprofen's mechanism of action.

Pharmacokinetics

The formulation as a lysine salt directly and positively impacts the pharmacokinetic profile, particularly absorption.

| PK Parameter | Dexibuprofen / Dexibuprofen Lysine | Significance | Reference |

| Absorption (Tₘₐₓ) | Rapid. Approx. 2.1-2.2 hours for standard tablets. Significantly faster absorption is expected for lysine salts (e.g., ~45 min for ibuprofen lysine). | The lysine salt's high solubility allows for rapid dissolution, making the drug available for absorption more quickly. This translates to a faster onset of pain relief. | [13] |

| Bioavailability | Complete absorption is expected, similar to ibuprofen lysine which has an absolute bioavailability of ~100%. | The salt form ensures efficient delivery of the active moiety into systemic circulation. | |

| Distribution | High plasma protein binding (>99%). | The unbound fraction is responsible for the pharmacological effect. Dexibuprofen (S-form) binds less avidly than the R-form, which may enhance its distribution to target tissues like synovial fluid. | [5] |

| Metabolism | Primarily hepatic via cytochrome P450 (CYP) enzymes, followed by glucuronidation. | The main metabolic pathways are well-characterized for ibuprofen. Using the pure S-enantiomer avoids the metabolism of the inactive R-form. | [5] |

| Excretion | Primarily renal, with metabolites excreted in the urine. | Efficient clearance from the body. | [2] |

Clinical Applications and Formulation Advantages

Dexibuprofen lysine is indicated for the symptomatic treatment of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and acute pain states.

The primary advantages for drug development and clinical practice are:

-

Rapid Onset of Action: The enhanced solubility and faster absorption of the lysine salt are highly desirable for treating acute pain, where rapid relief is a primary clinical endpoint.[4]

-

Improved Safety and Tolerability: By eliminating the inactive R-enantiomer, the overall drug load on the body is reduced. This may decrease the risk of side effects and improve the therapeutic index compared to racemic ibuprofen.[2][5][6]

-

Dose Reduction: Since dexibuprofen is the sole active agent, a dose of dexibuprofen is therapeutically equivalent to a higher dose of racemic ibuprofen, allowing for smaller, more efficient dosage forms.[4]

Conclusion

Dexibuprofen lysine anhydrous represents a sophisticated and rational approach to drug formulation. By isolating the pharmacologically active S-(+)-enantiomer of ibuprofen and formulating it as a highly water-soluble lysine salt, it offers significant biopharmaceutical and potential clinical advantages over traditional racemic ibuprofen. Its rapid absorption, coupled with the benefits of enantiomerically pure therapy, makes it a compelling molecule for the development of advanced analgesic and anti-inflammatory therapeutics. This guide provides the foundational technical knowledge for researchers and developers working to harness its full potential.

References

- Vulcanchem. (n.d.). Dexibuprofen lysine - 141505-32-0.

- precisionFDA. (n.d.). DEXIBUPROFEN LYSINE.

- MedKoo Biosciences. (n.d.). Dexibuprofen lysine | CAS#141505-32-0.

- PubChem. (n.d.). Dexibuprofen.

- Patsnap Synapse. (2024). What is the mechanism of Dexibuprofen?

- Eller, N., Kollenz, C. J., et al. (1998). Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers. PubMed.

- BOC Sciences. (n.d.). CAS 141505-32-0 Dexibuprofen lysine.

- Google Patents. (n.d.). CA2033871A1 - Formation and resolution of dexibuprofen lysine.

- TSI Journals. (2013). Validated RP-HPLC method for determination of dexibuprofen: Application in pharmaceutical dosage and human serum.

- PathWhiz. (n.d.). Dexibuprofen Action Pathway.

- Gliszczyńska, A. (2021). Dexibuprofen. Encyclopedia MDPI.

- Scholars Research Library. (n.d.). Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formulation.

- PubMed. (2023). Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers.

- Martin, W., et al. (1990). Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of ibuprofen lysine in man.

- Pharmacy Research. (n.d.). CAS 113403-10-4 DEXIBUPROFEN LYSINE (INNM).

- Google Patents. (n.d.). US4994604A - Formation and resolution of ibuprofen lysinate.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Dexibuprofen | C13H18O2 | CID 39912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]

- 4. Dexibuprofen lysine (141505-32-0) for sale [vulcanchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]

- 10. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. PathWhiz [pathbank.org]

- 13. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Dexibuprofen lysine anhydrous

An In-Depth Technical Guide to the Synthesis and Characterization of Dexibuprofen Lysine Anhydrous

Authored by: A Senior Application Scientist

Abstract

Dexibuprofen, the (S)-(+)-enantiomer of ibuprofen, is the pharmacologically active form of this widely used non-steroidal anti-inflammatory drug (NSAID).[1] The formation of salt derivatives is a common strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the lysine salt of dexibuprofen was developed to improve aqueous solubility and accelerate absorption compared to the free acid form, potentially leading to a more rapid onset of therapeutic action.[2] This guide provides a comprehensive overview of the synthesis and characterization of Dexibuprofen Lysine in its anhydrous form, a critical solid-state form for ensuring stability and consistent manufacturing. We will explore the causal mechanisms behind the synthetic protocol, detail the array of analytical techniques required for robust characterization, and present the data in a clear, actionable format for researchers and drug development professionals.

Rationale and Foundational Principles

The primary motivation for synthesizing Dexibuprofen Lysine is to overcome the poor water solubility of dexibuprofen, which is a Biopharmaceutics Classification System (BCS) Class II drug.[3] By forming a salt with the hydrophilic amino acid L-lysine, the resulting compound exhibits significantly enhanced aqueous solubility.[2][4] This is crucial for oral dosage forms, as improved solubility often correlates with faster dissolution and absorption, leading to quicker pain relief.[2]

The choice of the anhydrous form over a hydrate is a critical consideration in pharmaceutical development. Anhydrous crystalline forms are often preferred for their higher stability, as the presence of water in a crystal lattice (as in a monohydrate) can introduce physical and chemical instability. Controlling the hydration state during crystallization is therefore paramount. The synthesis process described herein is specifically designed to yield the anhydrous salt by carefully controlling the solvent environment.[5][6]

Synthesis of Dexibuprofen Lysine Anhydrous

The synthesis is based on a straightforward acid-base reaction between the carboxylic acid group of (S)-ibuprofen and the amino groups of (S)-lysine. The key to obtaining the desired anhydrous crystalline form lies in the precise control of the solvent system and crystallization conditions.

Synthesis Workflow Diagram

The overall process can be visualized as a multi-step workflow from starting materials to the final, purified product.

Caption: Workflow for the synthesis of Dexibuprofen Lysine Anhydrous.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the preferential crystallization of ibuprofen lysinate salts.[5][6]

Materials:

-

(S)-Ibuprofen (Dexibuprofen)

-

(S)-Lysine (or (S)-Lysine monohydrate, with mass adjusted accordingly)

-

Ethanol (99.5%+)

-

Purified Water

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

Temperature control unit (circulator)

-

Filtration apparatus (Büchner funnel or centrifuge)

-

Vacuum oven

Procedure:

-

Solvent Preparation: Prepare an ethanol/water solvent mixture with a water concentration of less than 5% v/v. A common and effective ratio is 97/3 (v/v) ethanol to water.[5][6] This low water content is the critical parameter for preventing the formation of the monohydrate form.[5][6]

-

Reactant Charging: In the reactor, charge the (S)-Ibuprofen and a stoichiometric equivalent of (S)-Lysine.

-

Salt Formation: Add the prepared 97/3 ethanol/water solvent to the reactants. Heat the mixture to approximately 30°C and agitate until all solids are dissolved, or for a sufficient aging period (e.g., 24 hours) to ensure complete salt formation.[6]

-

Crystallization: Cool the clear solution slowly to approximately 25°C.[6] This 5°C cooling step is designed to create a state of supersaturation, which provides the driving force for crystal growth.[6] The slow cooling rate is essential to promote the growth of well-defined crystals rather than rapid, uncontrolled precipitation.

-

Isolation: Once crystallization is complete, separate the precipitated solid from the mother liquor via filtration or centrifugation.[6]

-

Washing: Wash the isolated crystal cake with a small amount of the cold ethanol/water solvent mixture to remove any residual impurities from the mother liquor.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. This ensures the removal of residual solvent and any superficial moisture.

Key Synthesis Parameters

| Parameter | Value/Range | Rationale & Impact |

| Solvent System | Ethanol/Water (97/3 v/v) | The water content is critical. Concentrations >5% v/v lead to the monohydrate form, while lower concentrations yield the desired anhydrous salt.[5][6] |

| Salt Formation Temp. | ~30°C | Ensures complete dissolution and reaction of the starting materials without causing degradation.[6] |

| Crystallization Temp. | ~25°C | Creates a controlled supersaturation, promoting optimal crystal growth rather than amorphous precipitation.[6] |

| Purity of Reactants | >98% | High-purity starting materials are essential for achieving a high-purity final product, minimizing complex downstream purification. |

Characterization of Dexibuprofen Lysine Anhydrous

A multi-technique approach is required to unequivocally confirm the identity, purity, and solid-state form of the synthesized product.

Characterization Workflow Diagram

The following diagram illustrates the logical flow of analysis performed on the synthesized material.

Caption: Analytical workflow for the characterization of the final product.

Analytical Methodologies

A. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis to confirm salt formation.

-

Principle: The key is to observe the shift in the carbonyl stretching frequency. In the dexibuprofen free acid, a strong C=O stretch is observed around 1710 cm⁻¹. Upon salt formation, this peak disappears and is replaced by two characteristic asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1420 cm⁻¹, respectively.

-

Protocol: A small amount of the sample is analyzed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Principle: NMR confirms the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom. The resulting spectra should show peaks corresponding to both the dexibuprofen and lysine moieties, and the integration of the proton signals should match the 1:1 stoichiometric ratio of the salt.

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed in an NMR spectrometer.

-

B. Chromatographic Analysis

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Principle: HPLC is the gold standard for determining the purity of the API and quantifying any impurities. A validated stability-indicating method should be used.

-

Protocol: A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate buffer, pH 5.5) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of 220 nm. It is important to note that analyzing lysine by this method can be challenging due to its low UV activity, and a separate method or a different detection technique (like evaporative light scattering) may be needed if quantification of the lysine counter-ion is required.[7]

-

C. Thermal and Crystallographic Analysis

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and identify polymorphic transitions. The anhydrous form will exhibit a single, sharp endotherm corresponding to its melting point, which should be distinct from that of the monohydrate form.[3]

-

Protocol: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature. This technique is essential for confirming the anhydrous nature of the salt.

-

Protocol: The sample is heated at a constant rate (e.g., 10°C/min). An anhydrous sample will show no significant mass loss until the onset of thermal decomposition. In contrast, a monohydrate would show a distinct mass loss step corresponding to the loss of one molecule of water.

-

-

Powder X-ray Diffraction (PXRD):

-

Principle: PXRD provides a unique "fingerprint" of a crystalline solid. The diffraction pattern is determined by the crystal lattice structure. It is the definitive method for confirming the crystalline form and distinguishing between anhydrous and hydrated polymorphs.

-

Protocol: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram is compared to reference patterns if available.

-

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result for Dexibuprofen Lysine Anhydrous |

| FTIR | Carbonyl Stretch (cm⁻¹) | Absence of ~1710 cm⁻¹ (acid); Presence of ~1550-1610 & ~1400 cm⁻¹ (carboxylate) |

| ¹H NMR | Signal Integration | Ratio of dexibuprofen protons to lysine protons consistent with a 1:1 salt |

| HPLC | Purity (%) | >99.5% (typical pharmaceutical grade) |

| DSC | Melting Point (°C) | A sharp endotherm at a specific temperature (Note: literature often cites 180-182°C for the monohydrate[]) |

| TGA | Weight Loss (%) | No significant weight loss below the decomposition temperature |

| PXRD | Diffraction Pattern | A unique, sharp diffraction pattern confirming crystallinity and the specific anhydrous polymorph |

Conclusion

The synthesis of Dexibuprofen Lysine Anhydrous is a well-defined process that leverages fundamental principles of acid-base chemistry and crystallization science. The success of the synthesis is critically dependent on the meticulous control of the solvent system to favor the formation of the desired anhydrous form over potential hydrates. A comprehensive suite of analytical techniques, including spectroscopy, chromatography, thermal analysis, and X-ray diffraction, is essential for the robust characterization of the final product. This ensures that the material meets the required standards of identity, purity, and solid-state form, which are fundamental to developing a safe, stable, and effective pharmaceutical product. This guide provides the foundational knowledge and practical protocols for researchers and developers working with this important pharmaceutical salt.

References

- Formation and resolution of dexibuprofen lysine - Google Patents. (n.d.).

- Pharmaceutical compositions of dexibuprofen - Google Patents. (n.d.).

-

DEXIBUPROFEN LYSINE. (n.d.). Retrieved January 12, 2026, from [Link]

-

DEXIBUPROFEN LYSINE ANHYDROUS - gsrs. (n.d.). Retrieved January 12, 2026, from [Link]

- Method for preparing dexibuprofen - Google Patents. (n.d.).

-

Validated RP-HPLC method for determination of dexibuprofen: Application in pharmaceutical dosage and human serum - TSI Journals. (n.d.). Retrieved January 12, 2026, from [Link]

-

Fabrication and characterization of dexibuprofen nanocrystals using mi | DDDT. (2018, August 29). Dovepress. [Link]

-

(PDF) Dexibuprofen nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Formation and resolution of ibuprofen lysinate - Google Patents. (n.d.).

-

Dexibuprofen lysine - CAS Common Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Lee, T. (2008). Initial salt screening procedures for manufacturing ibuprofen. Drug Development and Industrial Pharmacy, 35(3), 266-276. [Link]

-

HPLC Method for Determination of Lysine in Ibuprofen Lysine Composition | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

-

A comprehensive review of analytical method for ibuprofen by chromatographic technique - Ukaaz Publications. (2023, December 30). [Link]

- Ibuprofen lysinate pharmaceutical formulation - Google Patents. (n.d.).

-

Khan, J., et al. (2020). Formulation Development, Characterization, and Evaluation of a Novel Dexibuprofen-Capsaicin Skin Emulgel with Improved In Vivo Anti-inflammatory and Analgesic Effects. AAPS PharmSciTech, 21(6), 211. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Dexibuprofen lysine (141505-32-0) for sale [vulcanchem.com]

- 3. dovepress.com [dovepress.com]

- 4. ukaazpublications.com [ukaazpublications.com]

- 5. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]

- 6. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]

- 7. HPLC Method for Determination of Lysine in Ibuprofen Lysine Composition | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dexibuprofen Lysine Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isolating Efficacy Through Chiral Purity and Enhanced Solubility

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is a racemic mixture of two enantiomers: S(+)-ibuprofen and R(-)-ibuprofen. It is the S(+) enantiomer, known as dexibuprofen, that is responsible for the vast majority of the compound's therapeutic effects.[1][2][3] The R(-) enantiomer is largely inactive but can undergo unidirectional metabolic conversion to the active S(+) form in the body.[4] This guide focuses on dexibuprofen lysine anhydrous, a salt form of the active enantiomer engineered to overcome the solubility limitations of ibuprofen, thereby optimizing its pharmacokinetic and pharmacodynamic profile for enhanced clinical utility.[5][6] By isolating the pharmacologically active enantiomer and pairing it with the highly soluble amino acid lysine, this formulation aims to provide a more rapid onset of action and a potentially improved safety profile compared to its racemic parent compound.[7][8][9]

Section 1: Physicochemical Properties and the Rationale for the Lysine Salt

Dexibuprofen is chemically designated as (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid.[10] As a standalone molecule, it is poorly soluble in water, which can limit its dissolution rate in the gastrointestinal tract and delay absorption.[10][11] The formulation as a lysine salt (dexibuprofen lysine) significantly enhances its aqueous solubility.[5] This is a key pharmaceutical advantage, as improved solubility can lead to faster dissolution in physiological fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.[5][6] The anhydrous form ensures stability and prevents the uptake of atmospheric water, which could alter its physical properties.

The decision to formulate dexibuprofen as a lysine salt is a strategic one rooted in biopharmaceutics. By increasing the dissolution rate, the time to reach maximum plasma concentration (Tmax) can be shortened, leading to a more rapid onset of the desired analgesic and anti-inflammatory effects.[12]

Section 2: Pharmacokinetics (PK) – The Journey of Dexibuprofen Lysine in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For dexibuprofen lysine, the primary advantage lies in its rapid absorption.

Absorption

Following oral administration, dexibuprofen lysine anhydrous is rapidly absorbed from the gastrointestinal tract. The enhanced solubility of the lysine salt allows for quicker dissolution compared to standard ibuprofen, leading to a faster appearance of the drug in systemic circulation. Clinical studies have demonstrated that the time to reach peak plasma concentration (Tmax) for ibuprofen lysine formulations is significantly shorter than that for standard ibuprofen tablets.[12]

| Pharmacokinetic Parameter | Dexibuprofen (200 mg) | Dexibuprofen (400 mg) |

| Tmax (Time to Peak Plasma Concentration) | 2.1 hours | 2.2 hours |

| Cmax (Peak Plasma Concentration) | 12.4 µg/mL | 24.0 µg/mL (12.0 µg/mL dose-adjusted) |

| AUC(0-inf) (Area Under the Curve) | 50.5 µgh/mL | 98.4 µgh/mL (49.2 µg*h/mL dose-adjusted) |

| Terminal Half-life (t½) | ~1.8 - 2.5 hours | ~1.8 - 2.5 hours |

Data adapted from a study on dexibuprofen film-coated tablets, demonstrating linear pharmacokinetics.[13]

Distribution

Once absorbed, dexibuprofen is extensively bound to plasma proteins, primarily albumin. This high degree of protein binding limits its volume of distribution. Despite this, dexibuprofen effectively penetrates into inflammatory sites, such as synovial fluid in arthritic joints, where it exerts its therapeutic effects.[14]

Metabolism

Dexibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9. The main metabolic pathways involve hydroxylation and carboxylation of the isobutyl side chain, resulting in inactive metabolites.[14] An important consideration with racemic ibuprofen is the metabolic chiral inversion of the inactive R(-) enantiomer to the active S(+) enantiomer.[4] By administering pure dexibuprofen, this metabolic step is bypassed, leading to a more direct and predictable therapeutic effect.

Caption: Metabolic pathway of Dexibuprofen.

Excretion

The inactive metabolites of dexibuprofen are primarily excreted in the urine, with very little of the unchanged drug being eliminated by the kidneys. The elimination half-life is relatively short, typically in the range of 1.8 to 2.5 hours.[10][13]

Section 3: Pharmacodynamics (PD) – The Mechanism of Therapeutic Action

The pharmacodynamic properties of dexibuprofen explain its analgesic, anti-inflammatory, and antipyretic effects.

Mechanism of Action

Dexibuprofen, like other NSAIDs, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][15] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[15] Dexibuprofen inhibits both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis and thereby alleviating the symptoms of inflammation and pain.[1][4]

Sources

- 1. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]

- 2. e-lactancia.org [e-lactancia.org]

- 3. The effects and safety of dexibuprofen compared with ibuprofen in febrile children caused by upper respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexibuprofen lysine (141505-32-0) for sale [vulcanchem.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. Comparison of safety, efficacy and tolerability of dexibuprofen and ibuprofen in the treatment of osteoarthritis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Dexibuprofen | C13H18O2 | CID 39912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Comparison of two different preparations of ibuprofen with regard to the time course of their analgesic effect. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from UW-irritated skin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dexibuprofen | Encyclopedia MDPI [encyclopedia.pub]

- 15. PathWhiz [pathbank.org]

A Technical Guide to the Solubility Profile of Dexibuprofen Lysine Anhydrous

Abstract

Dexibuprofen, the pharmacologically active (S)-(+)-enantiomer of ibuprofen, is a cornerstone non-steroidal anti-inflammatory drug (NSAID). However, its classification as a Biopharmaceutics Classification System (BCS) Class II compound highlights a significant challenge: poor aqueous solubility, which can impede dissolution and bioavailability.[1][2] The formation of a salt with the amino acid L-lysine creates dexibuprofen lysine, a strategy designed to overcome this limitation. This technical guide provides an in-depth analysis of the solubility profile of dexibuprofen lysine anhydrous. We will explore the physicochemical principles governing its solubility, present available data in a range of solvents, and detail a robust, self-validating methodology for its experimental determination. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this active pharmaceutical ingredient's (API) fundamental properties.

Introduction: The Rationale for Dexibuprofen Lysine

Ibuprofen is administered as a racemic mixture, yet only the (S)-(+)-enantiomer, dexibuprofen, exerts the primary therapeutic effect by inhibiting cyclooxygenase (COX) enzymes.[3][4] Isolating this active enantiomer offers the potential for a more favorable therapeutic index. The primary obstacle for dexibuprofen, like its parent racemate, is its very low solubility in aqueous media, reported to be approximately 68.4 mg/L.[4] This poor solubility can be a rate-limiting step for absorption in the gastrointestinal tract.

The strategic formation of a salt with L-lysine—a basic amino acid—transforms the physicochemical nature of the dexibuprofen molecule. By creating an ionic bond between the carboxylic acid group of dexibuprofen and an amino group of lysine, the resulting salt, dexibuprofen lysine, exhibits significantly enhanced aqueous solubility compared to the free acid form.[5][6] This improved solubility is intended to facilitate faster dissolution and more rapid absorption, leading to a quicker onset of therapeutic action.[5] Understanding the complete solubility profile of the anhydrous form of this salt is therefore critical for formulation design, predicting in vivo performance, and meeting regulatory requirements.

Physicochemical Characteristics

The distinct properties of dexibuprofen lysine anhydrous stem from its unique molecular structure. It is a salt formed from a weak acid and a weak base, which dictates its behavior in solution.

| Property | Description | Source(s) |

| Chemical Name | (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | [5] |

| Molecular Formula | C₁₉H₃₂N₂O₄ | [3][5] |

| Molecular Weight | 352.47 g/mol | [3] |

| Appearance | White crystalline solid | [5] |

| pKa (Dexibuprofen) | ~4.65 | [7] |

| Melting Point | 180-182°C | [] |

The key to its enhanced solubility lies in the ionic interaction between the carboxylate anion of dexibuprofen and the protonated amino groups of lysine. This allows for strong ion-dipole interactions with polar solvents, most notably water.

Theoretical Framework of Solubility

The solubility of an API is governed by the equilibrium between the energy of its crystal lattice and the energy of solvation. For dexibuprofen lysine, several factors are paramount:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. As an ionic salt, dexibuprofen lysine is most soluble in polar solvents capable of forming strong ion-dipole interactions and hydrogen bonds. In water, the water molecules can effectively solvate both the dexibuprofen carboxylate anion and the lysine cation. In polar protic organic solvents like ethanol, hydrogen bonding plays a significant role. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), strong dipole-dipole interactions facilitate dissolution.[3][]

-

Effect of pH: The parent dexibuprofen molecule is a weak acid, and its solubility is highly pH-dependent, increasing significantly as the pH rises above its pKa.[7] While forming the lysine salt greatly enhances solubility in acidic conditions by preventing the precipitation of the less soluble free acid, the intrinsic pH-dependent nature of the system remains a critical factor for predicting its behavior in the varying pH environments of the gastrointestinal tract.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. Studies on dexibuprofen in various organic solvents have confirmed this trend.[9] This is a crucial parameter to control during experimental solubility determination and to consider for the stability of liquid formulations.

-

Crystalline Form: The stability and solubility of a drug can be significantly influenced by its solid state (polymorphism). Dexibuprofen lysine can exist in an anhydrous or a monohydrate form. The anhydrous form is typically obtained from crystallization in solvent systems with low water content (e.g., ethanol/water mixtures with <5% v/v water), while the monohydrate form crystallizes at higher water concentrations.[10] It is essential to characterize the solid form being studied, as a transition between forms can alter the measured solubility.

Solubility Profile in Various Solvents

The selection of appropriate solvents is a critical step in drug development, from early-stage research to final formulation. Dexibuprofen lysine's profile reflects its ionic salt nature.

| Solvent Class | Solvent Example | Observed Solubility | Rationale | Source(s) |

| Aqueous Media | Water, pH Buffers | High | Strong ion-dipole interactions and hydrogen bonding with the ionic salt. | [5][11] |

| Polar Protic | Ethanol | Slightly Soluble | Capable of hydrogen bonding, but less polar than water. | [5] |

| Methanol | Soluble | High polarity and hydrogen bonding capacity. | [11] | |

| Polar Aprotic | DMSO | Soluble | High polarity and strong dipole moment effectively solvate the salt. | [3][] |

| Non-Polar | Hexane | Insoluble (Predicted) | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. | - |

Note: The term "anhydrous" is specified as the subject of this guide. It is important to note that in aqueous or high-humidity environments, conversion to a hydrate form is possible and may affect long-term stability and solubility.

Gold-Standard Methodology: Equilibrium Solubility by Shake-Flask

To ensure data integrity and reproducibility, a standardized, robust methodology is required. The equilibrium shake-flask method is the universally accepted standard for determining thermodynamic solubility and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[12][13]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the final data point represents true thermodynamic equilibrium.

-

Preparation of Media: Prepare all solvent systems. For aqueous solubility relevant to biopharmaceutical assessment, this includes at least three buffers across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH M9 guidelines.[12][13]

-

Addition of Solute: Add an excess amount of dexibuprofen lysine anhydrous to a known volume of the solvent media in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., at 37 ± 1°C for biopharmaceutical studies).[14] Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 48 to 72 hours.

-

Causality Check - Verifying Equilibrium: The system is self-validating. To confirm that equilibrium has been reached, samples of the supernatant can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the final two time points.

-

Phase Separation: After equilibration, allow the vials to stand at the experimental temperature to let coarse particles settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive syringe filter (e.g., 0.45 µm PVDF or PTFE).

-

Expertise Insight: The filtration step is critical. The filter must not bind the drug, and it must effectively remove all undissolved particles, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first portion of the filtrate is a best practice.

-

-

Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of dexibuprofen lysine using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.

-

Data Reporting: Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature and pH. A minimum of three replicate determinations should be performed for each condition.[13]

Significance in Pharmaceutical Development

-

BCS Classification and Biowaivers: Aqueous solubility data across the pH range of 1.2-6.8 is a prerequisite for BCS classification.[15] As the lysine salt significantly improves solubility, it can potentially move the API into the "highly soluble" category (highest dose soluble in ≤250 mL), opening the possibility for BCS-based biowaivers that can streamline development.[12][14]

-

Formulation Strategy: Solubility data in various organic solvents and co-solvent systems is vital for developing both liquid and solid dosage forms. It informs the selection of solvents for wet granulation, carriers for solid dispersions to further enhance dissolution, or vehicles for oral solutions or soft gelatin capsules.[2]

-

Preclinical and In Vitro Studies: Accurate solubility knowledge is necessary for preparing stock solutions and selecting appropriate vehicle systems for preclinical pharmacology and toxicology studies, ensuring the compound remains in solution upon administration.[16][17]

Conclusion

Dexibuprofen lysine anhydrous represents a successful application of salt formation to overcome the inherent solubility limitations of its parent free acid. Its high solubility in aqueous media and polar organic solvents is a direct result of its ionic character. This enhanced solubility is a key attribute that facilitates faster dissolution, potentially leading to improved bioavailability and a more rapid onset of therapeutic action. For the drug development scientist, a thorough understanding of this solubility profile, obtained through robust and standardized methodologies like the shake-flask method, is not merely an academic exercise. It is a fundamental requirement for rational formulation design, accurate biopharmaceutical classification, and the successful progression of a drug candidate from the laboratory to the clinic.

References

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Dexibuprofen lysine - 141505-32-0. (n.d.). Vulcanchem.

- Ibuprofen. (n.d.). Wikipedia.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. (2020). NIH.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- PRODUCT INFORM

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysin

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.

- Ibuprofen solubility in pure organic solvents and aqueous mixtures of cosolvents: Interactions and thermodynamic parameters relating to the solvation process. (2025).

- Solubility of Dexibuprofen in Different Solvents from (263.15 to 293.15) K. (2025).

- CAS 141505-32-0 Dexibuprofen lysine. (n.d.). BOC Sciences.

- Dexibuprofen | CAS 51146-56-6. (n.d.). LGC Standards.

- Enhancement of solubility of dexibuprofen applying mixed hydrotropic solubiliz

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019).

- Enhanced Solubility and Biological Activity of Dexibuprofen-Loaded Silica-Based Ternary Solid Dispersions. (n.d.). NIH.

- Dexibuprofen lysine | CAS#141505-32-0 | cyclooxygenase inhibitor. (n.d.). MedKoo Biosciences.

- DEXIBUPROFEN LYSINE (INNM) | 113403-10-4. (2023). ChemicalBook.

- Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen. (2021). PubMed.

- Dexibuprofen nanocrystals with improved therapeutic performance: fabri. (2018). IJN.

- Dexibuprofen. (n.d.). Encyclopedia MDPI.

- Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407)

- Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (2025).

- Formation and resolution of dexibuprofen lysine. (n.d.).

- Solubility and Dissolution Enhancement of Dexibuprofen by Inclusion Complexation with Cyclodextrin. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center.

- BIOWAIVER MONOGRAGHS OF DEXIBUPROFEN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

- 1. Enhanced Solubility and Biological Activity of Dexibuprofen-Loaded Silica-Based Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Dexibuprofen | Encyclopedia MDPI [encyclopedia.pub]

- 5. Dexibuprofen lysine (141505-32-0) for sale [vulcanchem.com]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]

- 11. DEXIBUPROFEN LYSINE (INNM) | 113403-10-4 [chemicalbook.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. admescope.com [admescope.com]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Clear Advantage: A Technical Deep Dive into the S-(+)-Enantiomer of Ibuprofen in Dexibuprofen Lysine

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is a chiral molecule administered for decades as a racemic mixture of its S-(+)- and R-(-)-enantiomers. However, extensive research has unequivocally demonstrated that the pharmacological activity resides almost exclusively in the S-(+)-enantiomer, known as dexibuprofen.[1] This guide provides an in-depth technical exploration of dexibuprofen, with a specific focus on its lysine salt formulation. We will dissect the stereospecific pharmacology, mechanism of action, and pharmacokinetic advantages of isolating the S-(+)-enantiomer. Furthermore, this document will detail the synthetic and analytical methodologies crucial for the development and quality control of dexibuprofen lysine, offering a comprehensive resource for researchers, chemists, and drug development professionals in the pharmaceutical sciences.

Introduction: The Rationale for Enantiomeric Purity

Ibuprofen possesses a single stereocenter, giving rise to two enantiomers that are non-superimposable mirror images of each other.[2] While chemically similar, their interaction with the chiral environment of the human body is profoundly different. The S-(+)-enantiomer is the active moiety, responsible for the desired anti-inflammatory, analgesic, and antipyretic effects.[2][3] The R-(-)-enantiomer is largely inactive as a cyclooxygenase (COX) inhibitor.[3]

Although the R-(-)-enantiomer can undergo in-vivo chiral inversion to the active S-(+)-form, this process is incomplete and variable among individuals.[4][5] This metabolic variability introduces inconsistencies in the therapeutic effect of racemic ibuprofen. The development of dexibuprofen, the pure S-(+)-enantiomer, represents a significant advancement, offering a more precise and potentially safer therapeutic option.[6]

The formulation of dexibuprofen with lysine, an essential amino acid, further enhances its clinical utility. Dexibuprofen lysine exhibits improved aqueous solubility and faster dissolution compared to dexibuprofen acid, leading to more rapid absorption and onset of action.[7]

Physicochemical Properties and Formulation Advantages of Dexibuprofen Lysine

The lysine salt of dexibuprofen is a white crystalline solid with significantly enhanced water solubility compared to the free acid form.[7] This key property addresses the poor water solubility of ibuprofen, which can limit its dissolution rate and subsequent absorption in the gastrointestinal tract.[2]

| Property | Dexibuprofen | Dexibuprofen Lysine |

| Chemical Name | (S)-(+)-2-(4-isobutylphenyl)propanoic acid | (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate[7] |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₉H₃₄N₂O₅[] |

| Molecular Weight | 206.28 g/mol | 370.48 g/mol [] |

| Solubility | Poor in water, soluble in organic solvents[2] | High water solubility[7] |

Table 1: Comparative Physicochemical Properties

The enhanced solubility of dexibuprofen lysine facilitates a more rapid dissolution in the stomach, leading to faster absorption and attainment of therapeutic plasma concentrations.[7] This is particularly advantageous for the management of acute pain where a rapid onset of analgesia is desired.

Mechanism of Action: Stereospecific Inhibition of Cyclooxygenase

Dexibuprofen, like all NSAIDs, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[9] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[10] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[10]

The anti-inflammatory and analgesic properties of dexibuprofen are primarily attributed to its inhibition of COX-2, while the common side effects of NSAIDs, such as gastrointestinal irritation, are largely associated with the inhibition of COX-1.[11] Dexibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1]

The key takeaway is the stereospecificity of this interaction. The S-(+)-enantiomer is a potent inhibitor of both COX isoforms, while the R-(-)-enantiomer is significantly less active.[3][4] This highlights the importance of using the enantiomerically pure form to maximize therapeutic efficacy and minimize the administration of an isomeric ballast.

Figure 1: Mechanism of Action of Dexibuprofen. This diagram illustrates the inhibition of both COX-1 and COX-2 enzymes by dexibuprofen, leading to the reduction of prostaglandin synthesis.

Pharmacokinetics: The Advantage of the S-(+)-Enantiomer

The pharmacokinetic profile of dexibuprofen offers several advantages over racemic ibuprofen.

-

Absorption: Dexibuprofen is rapidly absorbed after oral administration. The lysine salt formulation further enhances the rate of absorption due to its improved solubility.[7] Studies have shown that dexibuprofen lysine can reach maximum plasma concentrations faster than standard ibuprofen formulations.[12]

-

Distribution: Dexibuprofen is highly bound to plasma proteins.

-

Metabolism: A crucial aspect of ibuprofen's pharmacokinetics is the in-vivo chiral inversion of the R-(-)-enantiomer to the S-(+)-enantiomer.[5] This conversion is unidirectional and occurs primarily in the liver. However, the extent of this inversion can vary significantly between individuals and may be incomplete.[13] By administering the pure S-(+)-enantiomer, this variability is eliminated, leading to more predictable and consistent plasma concentrations of the active drug.

-

Excretion: Dexibuprofen and its metabolites are primarily excreted in the urine.

| Parameter | Racemic Ibuprofen | Dexibuprofen |

| Active Moiety | S-(+)-Ibuprofen | S-(+)-Ibuprofen |

| Source of Active Moiety | Direct administration of S-(+)-enantiomer and inversion of R-(-)-enantiomer | Direct administration |

| Variability in Active Moiety Levels | Higher, due to variable inter-individual inversion rates[13] | Lower, more predictable plasma concentrations |

| Time to Maximum Plasma Concentration (Tmax) | Generally longer | Shorter, especially with lysine salt[12] |

Table 2: Comparative Pharmacokinetic Rationale

Experimental Protocols